Cyclohexylmethyl{[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine
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Overview
Description
Cyclohexylmethyl{[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine is a complex organic compound characterized by its unique structure, which includes a cyclohexylmethyl group and a sulfonyl amine group attached to a 2,4,6-tris(methylethyl)phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexylmethyl{[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine typically involves multiple steps. One common method includes the reaction of cyclohexylmethylamine with 2,4,6-tris(methylethyl)benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Cyclohexylmethyl{[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Cyclohexylmethyl{[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexylmethyl{[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Bis(2,4,6-triisopropylphenyl) disulfide: Similar in structure but contains a disulfide bond instead of a sulfonyl group.
2,4,6-Triisopropylbenzenesulfonyl chloride: A precursor in the synthesis of Cyclohexylmethyl{[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H37NO2S |
---|---|
Molecular Weight |
379.6 g/mol |
IUPAC Name |
N-cyclohexyl-N-methyl-2,4,6-tri(propan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H37NO2S/c1-15(2)18-13-20(16(3)4)22(21(14-18)17(5)6)26(24,25)23(7)19-11-9-8-10-12-19/h13-17,19H,8-12H2,1-7H3 |
InChI Key |
UAIKVRINCXIWTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N(C)C2CCCCC2)C(C)C |
Origin of Product |
United States |
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